2-((1-(Aminomethyl)-4-isopropylcyclohexyl)oxy)ethan-1-ol 2-((1-(Aminomethyl)-4-isopropylcyclohexyl)oxy)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18160372
InChI: InChI=1S/C12H25NO2/c1-10(2)11-3-5-12(9-13,6-4-11)15-8-7-14/h10-11,14H,3-9,13H2,1-2H3
SMILES:
Molecular Formula: C12H25NO2
Molecular Weight: 215.33 g/mol

2-((1-(Aminomethyl)-4-isopropylcyclohexyl)oxy)ethan-1-ol

CAS No.:

Cat. No.: VC18160372

Molecular Formula: C12H25NO2

Molecular Weight: 215.33 g/mol

* For research use only. Not for human or veterinary use.

2-((1-(Aminomethyl)-4-isopropylcyclohexyl)oxy)ethan-1-ol -

Specification

Molecular Formula C12H25NO2
Molecular Weight 215.33 g/mol
IUPAC Name 2-[1-(aminomethyl)-4-propan-2-ylcyclohexyl]oxyethanol
Standard InChI InChI=1S/C12H25NO2/c1-10(2)11-3-5-12(9-13,6-4-11)15-8-7-14/h10-11,14H,3-9,13H2,1-2H3
Standard InChI Key XPGBNZZPOHMGCO-UHFFFAOYSA-N
Canonical SMILES CC(C)C1CCC(CC1)(CN)OCCO

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Architecture

The systematic IUPAC name, 2-[1-(aminomethyl)-4-(propan-2-yl)cyclohexyl]oxyethanol, reflects its branched cyclohexane ring system. The core structure consists of:

  • A cyclohexyl ring substituted at the 1-position with an aminomethyl group (CH2NH2-\text{CH}_2\text{NH}_2) and at the 4-position with an isopropyl group (CH(CH3)2-\text{CH}(\text{CH}_3)_2) .

  • An ethoxyethanol chain (OCH2CH2OH-\text{O}-\text{CH}_2-\text{CH}_2-\text{OH}) linked to the cyclohexane via an ether bond.

The three-dimensional conformation, influenced by steric effects from the isopropyl group, favors a chair configuration for the cyclohexane ring, minimizing torsional strain .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC12H25NO2\text{C}_{12}\text{H}_{25}\text{NO}_2
Molecular Weight215.33 g/mol
Topological Polar Surface Area55.48 Ų
LogP (Octanol-Water)1.539
Rotatable Bonds5

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via multi-step organic reactions, leveraging nucleophilic substitutions and reductions:

  • Cyclohexane Functionalization:

    • Step 1: Halogenation of 4-isopropylcyclohexanol using thionyl chloride (SOCl2\text{SOCl}_2) to yield 4-isopropylcyclohexyl chloride.

    • Step 2: Aminomethylation via Gabriel synthesis, introducing the CH2NH2-\text{CH}_2\text{NH}_2 group.

  • Etherification:

    • Reaction of the functionalized cyclohexane with ethylene glycol under Mitsunobu conditions (DIAD/PPh3\text{DIAD}/\text{PPh}_3) to form the ethoxyethanol linkage.

  • Purification:

    • Column chromatography (silica gel, ethyl acetate/hexane) achieves >98% purity .

Table 2: Optimal Reaction Conditions

ParameterValue
Temperature0–25°C (Step 1); 80°C (Step 2)
SolventTetrahydrofuran (THF)
CatalystTriphenylphosphine (PPh3\text{PPh}_3)

Physicochemical Properties

Physical State and Solubility

The compound is a viscous liquid at room temperature, with:

  • Boiling Point: Estimated >250°C (decomposes before boiling) .

  • Density: ~1.02 g/cm³ (analogous to cyclohexanol derivatives) .

  • Solubility: Miscible in polar aprotic solvents (e.g., DMSO, acetone) but insoluble in water (logP=1.539\log P = 1.539) .

Spectroscopic Profiles

  • IR Spectroscopy: Peaks at 3350 cm⁻¹ (O–H stretch), 1600 cm⁻¹ (N–H bend), and 1100 cm⁻¹ (C–O–C ether).

  • NMR (1H^1\text{H}): δ 1.0–1.2 (isopropyl methyl groups), δ 3.4–3.6 (methyleneoxy protons), δ 2.7 (aminomethyl protons) .

Reactivity and Mechanistic Insights

Alcohol and Amine Reactivity

The hydroxyl and primary amine groups enable participation in:

  • Esterification: Reaction with acyl chlorides (e.g., acetyl chloride) to form esters.

  • Schiff Base Formation: Condensation with ketones/aldehydes, yielding imine derivatives.

Cyclohexane Ring Effects

The steric bulk of the isopropyl group impedes nucleophilic attacks at the cyclohexane’s 4-position, directing reactivity toward the aminomethyl and ethoxy sites .

Applications in Scientific Research

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing:

  • Neurological Agents: Functionalization of the amine group yields acetylcholinesterase inhibitors.

  • Anticancer Scaffolds: Coupling with platinum complexes enhances tumor targeting.

Materials Science

  • Dendrimer Synthesis: Ethoxyethanol chains facilitate dendritic growth in polymer matrices .

  • Surface Modifiers: Aminomethyl groups anchor the compound to metal oxides in nanocoatings.

Future Research Directions

  • Toxicokinetic Studies: Elucidate metabolic pathways and excretion profiles.

  • Catalytic Applications: Explore use in asymmetric catalysis via chiral cyclohexane centers.

  • Bioconjugation: Develop antibody-drug conjugates leveraging amine-alcohol bifunctionality.

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